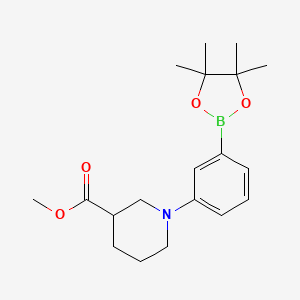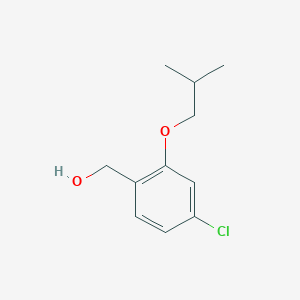![molecular formula C13H16N2O3 B13993163 1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone CAS No. 30742-64-4](/img/structure/B13993163.png)
1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Piperidino-5’-nitroacetophenone is an organic compound that features a piperidine ring and a nitro group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of acetophenone using a mixture of nitric acid and sulfuric acid to yield nitroacetophenone . Subsequently, the nitroacetophenone undergoes a substitution reaction with piperidine under basic conditions to form 2’-Piperidino-5’-nitroacetophenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Piperidino-5’-nitroacetophenone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Reduction: The major product formed is 2’-Piperidino-5’-aminoacetophenone.
Substitution: Depending on the nucleophile used, various substituted derivatives of 2’-Piperidino-5’-nitroacetophenone can be obtained.
Scientific Research Applications
2’-Piperidino-5’-nitroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Piperidino-5’-nitroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2’-Nitroacetophenone: Lacks the piperidine ring, making it less versatile in biological applications.
2’-Piperidinoacetophenone: Lacks the nitro group, which reduces its potential for redox reactions.
Uniqueness
2’-Piperidino-5’-nitroacetophenone is unique due to the presence of both the nitro group and the piperidine ring. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
30742-64-4 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(5-nitro-2-piperidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)12-9-11(15(17)18)5-6-13(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
LTISRGFPIRUMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



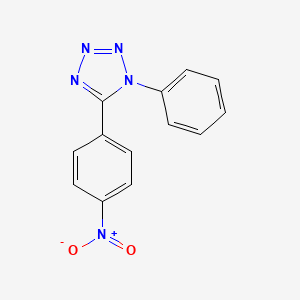
![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
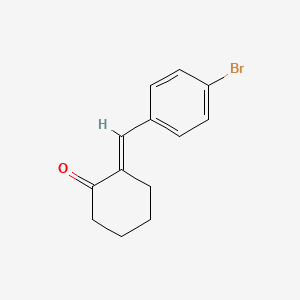
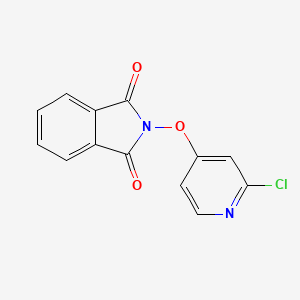
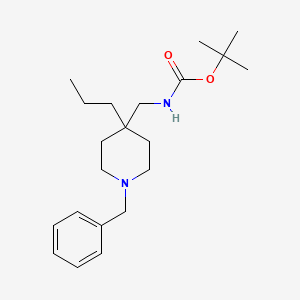
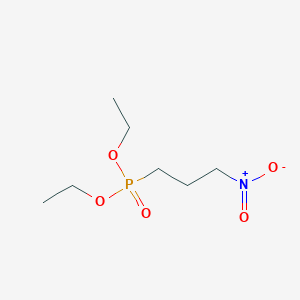
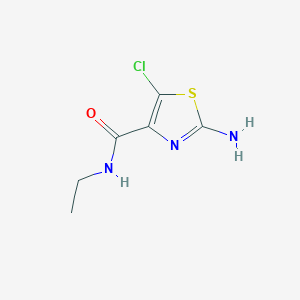



![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
